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Compound of Interest

Compound Name: 2H-1,5-Benzodioxepin-3(4H)-one

CAS No.: 27612-17-5

Cat. No.: B8739984 Get Quote

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Focus: Ring Expansion and Catalytic Cyclization Strategies

Executive Summary
The 1,5-benzodioxepine scaffold is a privileged seven-membered heterocyclic system with

profound applications in both medicinal chemistry and the fragrance industry. Most notably, the

derivative 7-methyl-2H-1,5-benzodioxepin-3(4H)-one (commercially known as Calone 1951®)

is the foundational molecule for "marine" olfactory notes[1]. Synthesizing seven-membered

rings via traditional end-to-end macrocyclization often suffers from unfavorable enthalpic and

entropic penalties. To overcome this, modern synthetic workflows rely on either strain-driven

ring expansion or transition-metal-catalyzed templated cyclizations. This application note

details the causality, mechanisms, and validated protocols for synthesizing the 1,5-

benzodioxepine core.

Mechanistic Grounding & Causality
Strain-Driven Ring Expansion via Dihalogenocarbene
Cyclopropanation
Ring expansion strategies elegantly circumvent the entropic penalties of direct cyclization by

leveraging pre-existing ring strain. The classical synthesis of 2H-1,5-benzodioxepines is
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achieved through the dihalogenocarbene cyclopropanation of 1,4-benzodioxenes, followed by

a targeted ring expansion[2].

Causality of the Transformation:

Cycloaddition: 1,4-benzodioxin possesses an electron-rich, enol-ether-like double bond.

When exposed to a dihalogenocarbene (generated in situ from a haloform and a strong

base), it undergoes a rapid [2+1] cycloaddition.

Strain Relief (Expansion): The resulting cyclopropa[b][1,4]benzodioxin intermediate is highly

strained. Thermal activation or the introduction of a halophilic Lewis acid (such as Ag⁺ salts)

induces the heterolytic cleavage of the cyclopropane carbon-halogen bond. This triggers a

disrotatory electrocyclic ring opening, expanding the 6-membered dioxin ring into the 7-

membered 1,5-benzodioxepine system[3].

Palladium-Catalyzed Bis-Allylic Cycloaddition
For highly functionalized derivatives, particularly 3-methylene-3,4-dihydro-2H-1,5-

benzodioxepines (direct precursors to Calone 1951 analogs via oxidative cleavage), Palladium-

catalyzed condensation is the premier methodology[4].

Causality of Experimental Choices:

Catalyst & Ligand Selection: The reaction utilizes

paired with dppb (1,4-bis(diphenylphosphino)butane). The specific bite angle of dppb is
critical; it stabilizes the intermediate

-allylpalladium complex and prevents premature

-hydride elimination, directing the pathway strictly toward nucleophilic substitution[4].

Sequential Alkylation: The Pd(0) species undergoes oxidative addition with a 2-

(hydroxymethyl)allyl alcohol biscarbonate. The first phenolate moiety of the benzene-1,2-diol

attacks to form a mono-alkylated intermediate. A subsequent ionization generates a new

-allylpalladium complex, which undergoes an intramolecular attack by the second phenolate,
efficiently closing the 7-membered ring[4].
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Fig 1: Workflow of the dihalogenocarbene cyclopropanation and subsequent ring expansion.
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Fig 2: Mechanism of the Pd-catalyzed bis-allylic cyclization to form the 1,5-benzodioxepine

core.
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Protocol A: Synthesis via Cyclopropanation-Ring
Expansion
Note: This is a self-validating protocol designed to safely manage highly reactive carbene

intermediates.

Reagents: 1,4-Benzodioxin (1.0 eq), Bromoform (

, 3.0 eq), 50% aqueous NaOH (excess), Benzyltriethylammonium chloride (TEBA, 0.05 eq),
Silver perchlorate (

, 1.1 eq).

Carbene Generation & Cycloaddition: In a round-bottom flask equipped with a vigorous

magnetic stirrer, dissolve 1,4-benzodioxin and TEBA in

.

Cool the mixture to 0 °C. Dropwise, add the 50% aqueous NaOH solution over 30 minutes to

control the exothermic generation of dibromocarbene.

Stir the biphasic mixture at room temperature for 12 hours. Quench with water, extract with

dichloromethane, and concentrate to isolate the crude cyclopropa[b][1,4]benzodioxin

intermediate[2].

Ring Expansion: Dissolve the crude intermediate in anhydrous toluene. Add

(1.1 eq) to promote the heterolytic cleavage of the C-Br bond.

Reflux the mixture under argon for 4 hours. The relief of ring strain drives the electrocyclic

expansion.

Filter through a Celite pad to remove silver salts, concentrate, and purify via silica gel flash

chromatography to yield the halogenated 2H-1,5-benzodioxepine.

Protocol B: Pd-Catalyzed Synthesis of 3-Methylene-3,4-
dihydro-2H-1,5-benzodioxepines
Based on the validated methodology by Damez et al.[4].
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Reagents: Benzene-1,2-diol (0.91 mmol), 2-(hydroxymethyl)allyl alcohol biscarbonate (1.1

mmol),

(0.023 mmol, 2.5 mol%), dppb (0.09 mmol, 10 mol%), anhydrous THF (14 mL).

Catalyst Activation: In a Schlenk tube under an argon atmosphere, dissolve

(20.8 mg) and dppb (41.4 mg) in 7 mL of anhydrous THF. Stir at room temperature for 30
minutes to ensure complete formation of the active Pd(0)-dppb complex[4].

Substrate Addition: In a separate argon-purged flask, dissolve the substituted benzene-1,2-

diol (0.91 mmol) and the allylic biscarbonate (222.6 mg, 1.1 mmol) in 7 mL of anhydrous

THF.

Cyclization: Transfer the pre-formed catalyst solution into the substrate flask via syringe.

Stir the reaction mixture continuously at room temperature for 24 hours[4].

Workup: Evaporate the THF solvent under reduced pressure. Purify the crude residue

directly by flash chromatography on silica gel (eluent: petroleum ether–EtOAc, e.g., 50:1) to

afford the pure cyclized 3-methylene-3,4-dihydro-2H-1,5-benzodioxepine[4].

Quantitative Data Summary
The Palladium-catalyzed methodology demonstrates exceptional tolerance for electron-

donating substituents on the benzene-1,2-diol precursor, yielding near-quantitative

conversions[4].
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Entry
Substrate
(Benzene-
1,2-diol)

Reagent
Catalyst
System

Time (h)
Isolated
Yield (%)

1
Unsubstituted

(1a)

Allylic

biscarbonate

(2)
/ dppb 24 ~85

2

4-Methyl-

substituted

(3d)

Allylic

biscarbonate

(2)
/ dppb 24 94

3

4-Methoxy-

substituted

(3e)

Allylic

biscarbonate

(2)
/ dppb 24 99

Data summarized from Damez et al.[4]. The resulting 3-methylene derivatives can be subjected

to simple oxidative cleavage to yield the corresponding 2H-1,5-benzodioxepin-3(4H)-ones

(Calone analogs)[4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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